molecular formula C12H13FO3 B2457178 Ethyl 3-(4-fluorophenyl)-2-methyl-3-oxopropanoate CAS No. 1373511-20-6

Ethyl 3-(4-fluorophenyl)-2-methyl-3-oxopropanoate

Cat. No.: B2457178
CAS No.: 1373511-20-6
M. Wt: 224.231
InChI Key: NHNLSNLORBOIJC-UHFFFAOYSA-N
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Description

Ethyl 3-(4-fluorophenyl)-2-methyl-3-oxopropanoate is an organic compound that belongs to the class of esters It is characterized by the presence of a fluoro-substituted phenyl ring, a methyl group, and an ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-(4-fluorophenyl)-2-methyl-3-oxopropanoate typically involves the esterification of 3-(4-Fluoro-phenyl)-2-methyl-3-oxo-propionic acid with ethanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid is common to facilitate the esterification process. Additionally, purification steps such as distillation or recrystallization are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(4-fluorophenyl)-2-methyl-3-oxopropanoate undergoes various chemical reactions, including:

    Oxidation: The ester can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester to alcohols.

    Substitution: The fluoro group on the phenyl ring can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

    Oxidation: 3-(4-Fluoro-phenyl)-2-methyl-3-oxo-propionic acid.

    Reduction: 3-(4-Fluoro-phenyl)-2-methyl-3-oxo-propanol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 3-(4-fluorophenyl)-2-methyl-3-oxopropanoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which Ethyl 3-(4-fluorophenyl)-2-methyl-3-oxopropanoate exerts its effects involves interactions with specific molecular targets. The fluoro group enhances the compound’s ability to participate in hydrogen bonding and other non-covalent interactions, which can influence its binding affinity to enzymes or receptors. The ester functional group can undergo hydrolysis to release the active acid form, which may further interact with biological targets.

Comparison with Similar Compounds

Similar Compounds

    3-(4-Fluoro-phenyl)-2-methyl-3-oxo-propionic acid: The acid form of the ester.

    3-(4-Fluoro-phenyl)-2-methyl-3-oxo-propanol: The reduced form of the ester.

    4-Fluoro-phenylacetic acid: A structurally related compound with a different functional group.

Uniqueness

Ethyl 3-(4-fluorophenyl)-2-methyl-3-oxopropanoate is unique due to the presence of both the fluoro-substituted phenyl ring and the ester functional group. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various research applications.

Properties

IUPAC Name

ethyl 3-(4-fluorophenyl)-2-methyl-3-oxopropanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13FO3/c1-3-16-12(15)8(2)11(14)9-4-6-10(13)7-5-9/h4-8H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHNLSNLORBOIJC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C)C(=O)C1=CC=C(C=C1)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13FO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1373511-20-6
Record name ethyl 3-(4-fluorophenyl)-2-methyl-3-oxopropanoate
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